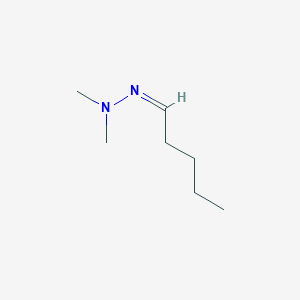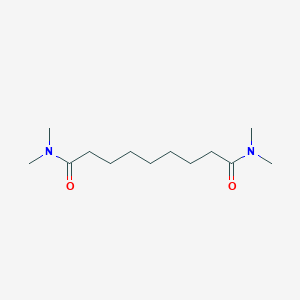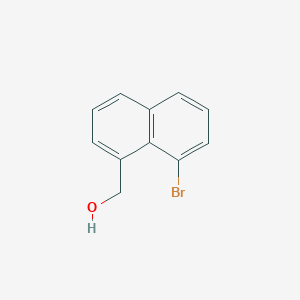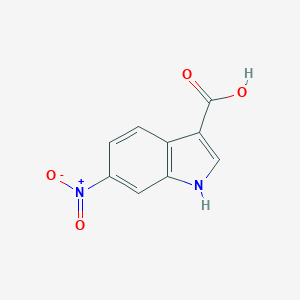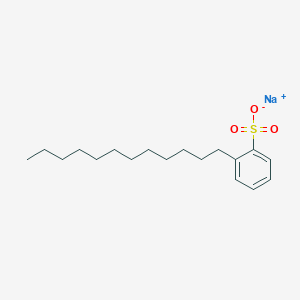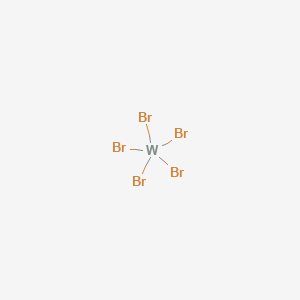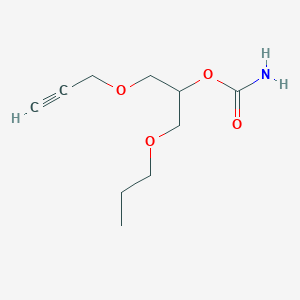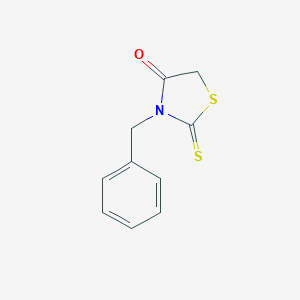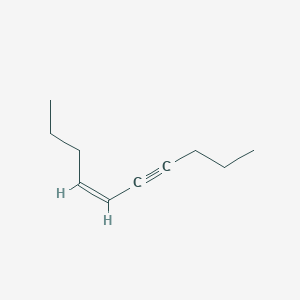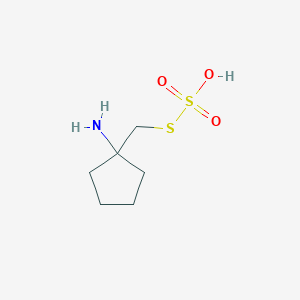
1-Amino-1-(sulfosulfanylmethyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-1-(sulfosulfanylmethyl)cyclopentane, also known as AMSP, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a sulfonated amino acid derivative that has been shown to have a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 1-Amino-1-(sulfosulfanylmethyl)cyclopentane has also been shown to inhibit the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
生化和生理效应
1-Amino-1-(sulfosulfanylmethyl)cyclopentane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, and protect against neuronal damage. 1-Amino-1-(sulfosulfanylmethyl)cyclopentane has also been shown to have potential in the treatment of cardiovascular diseases and cancer.
实验室实验的优点和局限性
1-Amino-1-(sulfosulfanylmethyl)cyclopentane has several advantages for lab experiments. It is a relatively small molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions. However, one limitation of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its potential therapeutic applications.
未来方向
There are several future directions for the study of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane. One area of research is the development of more efficient synthesis methods for 1-Amino-1-(sulfosulfanylmethyl)cyclopentane. Another area of research is the investigation of the potential therapeutic applications of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane and how it can be used to develop new therapies.
合成方法
1-Amino-1-(sulfosulfanylmethyl)cyclopentane can be synthesized using a variety of methods, including the reaction of 1-cyclopentene-1-methanol with sulfuric acid and sodium sulfite, and the reaction of 1-cyclopentene-1-methanol with sodium hydrogen sulfite and sodium hydrosulfite. The resulting product is then treated with ammonia to obtain 1-Amino-1-(sulfosulfanylmethyl)cyclopentane. The purity of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane can be improved by recrystallization from water.
科学研究应用
1-Amino-1-(sulfosulfanylmethyl)cyclopentane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. 1-Amino-1-(sulfosulfanylmethyl)cyclopentane has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
13893-12-4 |
|---|---|
产品名称 |
1-Amino-1-(sulfosulfanylmethyl)cyclopentane |
分子式 |
C6H13NO3S2 |
分子量 |
211.3 g/mol |
IUPAC 名称 |
1-amino-1-(sulfosulfanylmethyl)cyclopentane |
InChI |
InChI=1S/C6H13NO3S2/c7-6(3-1-2-4-6)5-11-12(8,9)10/h1-5,7H2,(H,8,9,10) |
InChI 键 |
REBIEXPWHLEQLG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CSS(=O)(=O)O)N |
规范 SMILES |
C1CCC(C1)(CSS(=O)(=O)O)N |
其他 CAS 编号 |
13893-12-4 |
同义词 |
Thiosulfuric acid hydrogen S-[(1-aminocyclopentyl)methyl] ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



